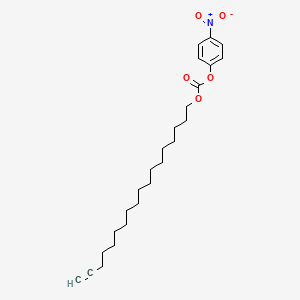
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is a chemical compound with the molecular formula C25H37NO5. It is characterized by the presence of a nitrophenyl group and a long alkyne chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate typically involves the reaction of 4-nitrophenol with 17-octadecyn-1-ol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate ester under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted carbonate esters.
Scientific Research Applications
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme kinetics and as a substrate for enzyme assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate involves its interaction with molecular targets through its nitrophenyl and alkyne groups. The nitrophenyl group can participate in electron transfer reactions, while the alkyne chain can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Carbonate: Similar in structure but lacks the long alkyne chain.
4-Nitrophenyl Carbamate: Contains a carbamate group instead of a carbonate ester.
4-Nitrophenyl Acetate: Contains an acetate group instead of a carbonate ester.
Uniqueness
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is unique due to its long alkyne chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular recognition .
Properties
Molecular Formula |
C25H37NO5 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(4-nitrophenyl) octadec-17-ynyl carbonate |
InChI |
InChI=1S/C25H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25(27)31-24-20-18-23(19-21-24)26(28)29/h1,18-21H,3-17,22H2 |
InChI Key |
ZGYBPEXMOMOEBG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















